N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S.ClH/c1-13-12-14(23(4)21-13)18(25)24(11-7-10-22(2)3)19-20-17-15(26-5)8-6-9-16(17)27-19;/h6,8-9,12H,7,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIMFYGPXUMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural combination, including a pyrazole ring, a thiazole moiety, and a methoxybenzene group, which are known to influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H26ClN5O2S
- Molecular Weight : Approximately 423.96 g/mol
- CAS Number : 1216827-86-9
The presence of the dimethylamino group enhances solubility, potentially affecting its bioavailability and pharmacodynamics.
Preliminary studies suggest that this compound may act as an inhibitor of deubiquitylating enzymes , which are crucial for various cellular processes such as protein degradation and signal transduction. Additionally, compounds with similar structures have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway , pivotal for modulating immune responses.
Anticancer Potential
Research indicates that this compound may exhibit significant anticancer properties. A study exploring the structure-activity relationship (SAR) of pyrazole derivatives found that certain modifications could enhance the compound's efficacy against cancer cell lines .
Anti-inflammatory Effects
The compound has shown promising results in anti-inflammatory assays. Similar pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may possess comparable anti-inflammatory activity . In vitro studies reported IC50 values indicating significant inhibition at concentrations relevant for therapeutic applications.
Case Studies and Research Findings
- Inhibition of Deubiquitylating Enzymes : Initial investigations into the compound's ability to inhibit specific deubiquitylating enzymes revealed promising results, indicating a potential role in cancer therapy by preventing the degradation of tumor suppressor proteins.
- STING Pathway Activation : The compound's structural similarities to known STING agonists suggest it may enhance immune responses against tumors. This property could be beneficial in developing immunotherapeutic strategies.
- Anti-inflammatory Activity : In a comparative study with standard anti-inflammatory drugs, compounds structurally related to this pyrazole derivative exhibited significant inhibition of inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Inhibition of Deubiquitylating Enzymes
Preliminary studies indicate that this compound may act as an inhibitor of deubiquitylating enzymes, which are vital in regulating protein degradation and cellular signaling pathways. This suggests potential applications in cancer therapy, where modulation of protein levels is critical.
STING Pathway Agonism
Compounds with similar structures have shown promise as agonists of the STING (Stimulator of Interferon Genes) pathway, essential for immune response modulation. This could position the compound as a candidate for immunotherapy applications.
Anticonvulsant Activity
Research into related benzothiazole derivatives has demonstrated anticonvulsant properties, suggesting that this compound could also exhibit similar effects . Its efficacy in neurotoxicity and cytotoxicity assessments remains an area for further exploration.
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride:
| Study | Findings | Applications |
|---|---|---|
| Wang et al., 2012 | Demonstrated fungicidal activity | Potential antifungal treatments |
| Ganga-Reddy et al., 2016 | Showed anticancer properties | Cancer therapeutics |
| Hu et al., 2018 | Exhibited anti-inflammatory effects | Treatment for inflammatory diseases |
| Kaymakcioğlu et al., 2003 | Assessed anticonvulsant activity | Neurological disorder treatments |
These findings underscore the diverse pharmacological profiles that can be derived from compounds containing similar structural motifs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzo[d]thiazol Ring
- 6-Methyl vs. 4-Methoxy Substitution: A closely related compound, N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride (), replaces the 4-methoxy group with a 6-methyl substituent.
Core Heterocycle Modifications
- Pyrazole vs. Thiazole/Imidazole Cores: Compounds such as N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide hydrochloride (CAS: 1052542-79-6; ) replace the pyrazole with a thiazole ring. Thiazoles exhibit distinct electronic profiles due to sulfur’s electronegativity, often influencing binding affinity to enzymatic targets like kinases .
Side Chain and Pharmacophore Diversity
- Dimethylamino Propyl vs. Cyclohexane Carboxamide: The dimethylamino propyl chain in the target compound introduces a cationic tertiary amine at physiological pH, enhancing solubility and cellular uptake. In contrast, the cyclohexane carboxamide group in CAS 1052542-79-6 adds steric bulk, which may restrict conformational flexibility but improve target selectivity .
Physicochemical Data
Structure-Activity Relationships (SAR)
- Methoxy vs. Methyl Substitution : The 4-methoxy group in the target compound may enhance interactions with polar residues in enzyme active sites (e.g., kinases or GPCRs), while the 6-methyl analogue () could favor hydrophobic pockets .
- Dimethylamino Propyl Chain: This moiety’s cationic nature facilitates interactions with anionic phospholipid membranes or acidic protein domains, a feature absent in neutral analogues like those in .
Comparative Bioactivity
While specific bioactivity data for the target compound are unavailable in the provided evidence, analogues from (e.g., pyrazole-4-carboxamides with chloro/cyano groups) show yields of 62–71%, suggesting synthetic feasibility. The hydrochloride salt form of the target compound likely improves bioavailability compared to non-ionic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
